molecular formula C18H25N3O3 B2551292 1-(2,3-Dimethoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea CAS No. 1421584-96-4

1-(2,3-Dimethoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea

Cat. No. B2551292
CAS RN: 1421584-96-4
M. Wt: 331.416
InChI Key: SCLATJQMUNEGCI-UHFFFAOYSA-N
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Description

Synthesis and Biological Evaluation

The synthesis of diaryl ureas is a significant area in medicinal chemistry due to their potential as anticancer agents. A new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines, including A549, HCT-116, and PC-3, as well as the HL7702 human normal liver cell line. The antiproliferative effects were assessed using the MTT colorimetric assay, and most compounds showed significant effects. Notably, the compound 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea demonstrated potent inhibitory activity, with IC50 values comparable to the positive control sorafenib. These findings suggest that these urea derivatives could serve as potential BRAF inhibitors for further research in cancer treatment .

Molecular Structure Analysis

The vibrational spectra of 2,2-diphenyl-4-(piperidin-1-yl)butanamide, a compound structurally related to 1-(2,3-Dimethoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea, were analyzed using Fourier-Transform Infrared and Raman spectroscopy. The vibrational wavenumbers were computed using both HF and DFT methods, and the complete vibrational assignments were made with the help of the GAR2PED program. The molecular electrostatic potential (MEP) study indicated that the negative regions are mainly localized around the carbonyl group, suggesting sites for electrophilic attack, while the positive regions are localized around the rings, indicating potential sites for nucleophilic attack. The stability of the molecule, as indicated by hyper-conjugative interactions and charge delocalization, was analyzed using natural bond orbital (NBO) analysis. The calculated HOMO and LUMO energies confirmed that charge transfer occurs within the molecule .

Chemical Reactions Analysis

Although the provided data does not directly discuss the chemical reactions of 1-(2,3-Dimethoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea, insights can be drawn from the related compounds. The MEP analysis suggests that the carbonyl group and the aromatic rings in the molecule are likely sites for chemical reactions due to their electrostatic potential characteristics. The molecule's stability, as indicated by NBO analysis, suggests that it may engage in reactions that involve hyper-conjugative interactions and charge delocalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compound 2,2-diphenyl-4-(piperidin-1-yl)butanamide were analyzed through vibrational spectroscopy and computational methods. The geometrical parameters of the compound were found to be in agreement with XRD data. The MEP, HOMO, and LUMO analyses provide insights into the electronic properties of the molecule, which are essential for understanding its reactivity and interaction with biological targets. The molecular docking study suggests that the compound may exhibit inhibitory activity against adenosine A2A receptors, indicating potential antidyskinetic activity .

Scientific Research Applications

Metabolism and Drug Interactions

  • Metabolites of HIV-1 Protease Inhibitors : One study investigated the metabolites of L-735,524, a potent HIV-1 protease inhibitor, in human urine. This research highlights the importance of understanding metabolic pathways for drug efficacy and safety, which could be relevant for studying similar complex organic compounds (Balani et al., 1995).

Neurotoxicity and Environmental Health

  • Exposure to Environmental Pollutants : Studies on phthalates and phenols, used in various consumer products, show how environmental pollutants can impact human health. These investigations underline the need for studying the biological effects of synthetic compounds, including potential neurotoxicity and endocrine disruption (Blount et al., 2000).

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(4-piperidin-1-ylbut-2-ynyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-23-16-10-8-9-15(17(16)24-2)20-18(22)19-11-4-7-14-21-12-5-3-6-13-21/h8-10H,3,5-6,11-14H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLATJQMUNEGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC#CCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethoxyphenyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea

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